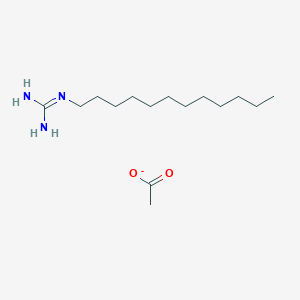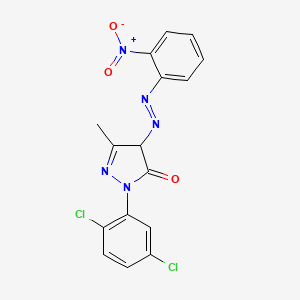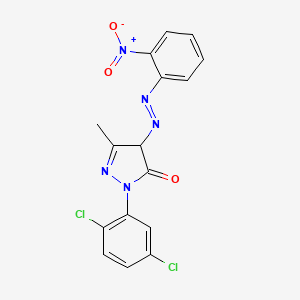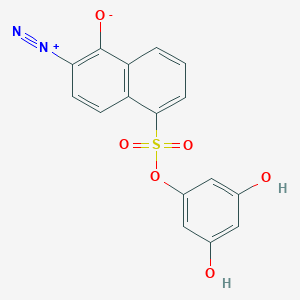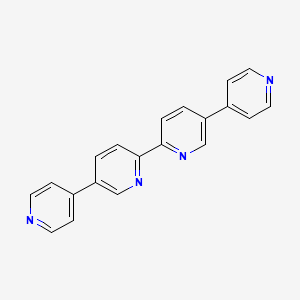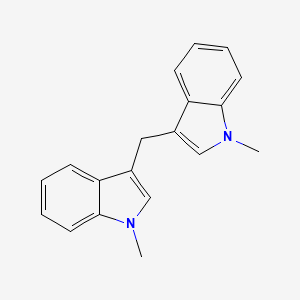
1,1'-Dimethyl-3,3'methylenedi-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-3,3’-methylenedi-indole is a chemical compound with the molecular formula C19H18N2 and a molecular weight of 274.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes two indole units connected by a methylene bridge and methyl groups at the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-3,3’-methylenedi-indole can be synthesized through various methods. One common approach involves the reaction of indole derivatives with formaldehyde and a methylating agent under acidic conditions . The reaction typically proceeds through the formation of a methylene bridge between the indole units, followed by methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-dimethyl-3,3’-methylenedi-indole may involve large-scale reactions using similar principles. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1,1’-Dimethyl-3,3’-methylenedi-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole units or the methylene bridge.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .
科学的研究の応用
1,1’-Dimethyl-3,3’-methylenedi-indole has several scientific research applications:
作用機序
The mechanism of action of 1,1’-dimethyl-3,3’-methylenedi-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1,1’-Dimethyl-3,3’-methylenedi-indole can be compared with other similar compounds, such as:
3,3’-Methylenedi-indole: Lacks the methyl groups on the nitrogen atoms, leading to different chemical and biological properties.
N,N-Dimethyl-3,3’-methylenedi-indole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
特性
分子式 |
C19H18N2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
InChIキー |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


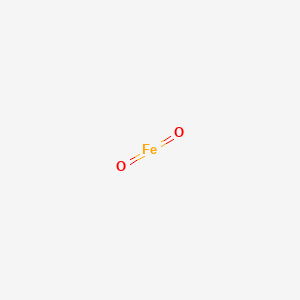

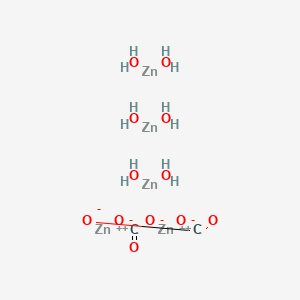
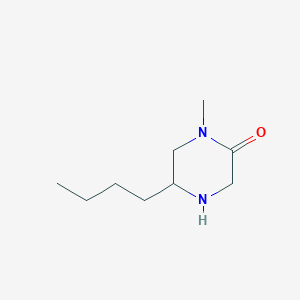
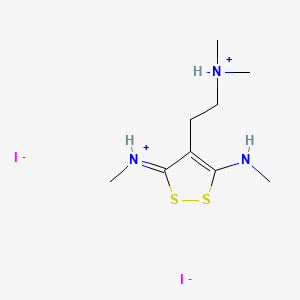
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)

